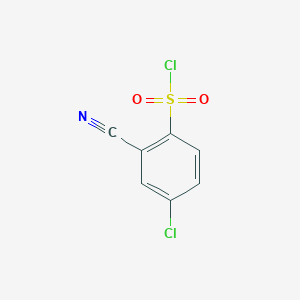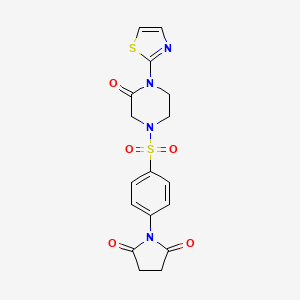
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as DCPIB and has been studied extensively for its ability to modulate ion channels and transporters.
Mechanism of Action
DCPIB modulates ion channels and transporters by binding to specific sites on the channel or transporter. It has been shown to inhibit volume-regulated anion channels and swelling-activated chloride channels. DCPIB also modulates the activity of the Na+/K+-ATPase transporter, which is important for maintaining ion balance in cells.
Biochemical and Physiological Effects:
DCPIB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the migration and invasion of cancer cells. DCPIB has also been shown to reduce the severity of ischemic brain injury and improve cardiac function after myocardial infarction.
Advantages and Limitations for Lab Experiments
DCPIB has several advantages for lab experiments. It is a highly specific modulator of ion channels and transporters, which makes it a valuable tool for studying the function of these proteins. DCPIB is also relatively stable and can be easily synthesized in large quantities. However, DCPIB has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in some experiments. DCPIB also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on DCPIB. One area of research is the development of DCPIB analogs with improved solubility and toxicity profiles. Another area of research is the use of DCPIB in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of DCPIB and its potential therapeutic applications in various diseases.
Synthesis Methods
DCPIB can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzonitrile with furan-2-carbaldehyde in the presence of a base. The resulting intermediate is then reacted with propargyl bromide to form the final product, DCPIB. The synthesis of DCPIB has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
DCPIB has been extensively studied for its potential therapeutic properties. It has been shown to modulate ion channels and transporters, which makes it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. DCPIB has also been studied for its ability to inhibit swelling-activated chloride channels, making it a potential treatment for edema and inflammation.
properties
IUPAC Name |
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-13-4-1-5-14(17)12(13)7-10(8-18)15(20)19-9-11-3-2-6-21-11/h1-7H,9H2,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADXPHWGPJANJS-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NCC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NCC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(furan-2-ylmethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2427552.png)
![N-(4-fluorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2427555.png)



![2-[1-(Dimethylamino)-3-(4-nitroanilino)-2-propenylidene]malononitrile](/img/structure/B2427561.png)


![N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide](/img/structure/B2427564.png)

![4-bromo-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2427571.png)
![1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2427572.png)
